molecular formula C16H22FNO3 B2599169 Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate CAS No. 1187171-99-8

Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B2599169
CAS No.: 1187171-99-8
M. Wt: 295.354
InChI Key: FXCYIHBYSVDOEV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a hydroxypiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.

    Tert-butyl Protection: The tert-butyl group is introduced through a protection reaction using tert-butyl chloride and a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carboxylate group to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

The compound is noted for its interactions with biological systems, particularly in the context of neurodegenerative diseases. Research indicates that it may exhibit protective effects against amyloid beta (Aβ) toxicity, which is a hallmark of Alzheimer's disease.

Neuroprotective Effects

  • Inhibition of Amyloid Beta Aggregation : Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate has been studied for its ability to inhibit the aggregation of Aβ peptides, which are implicated in the pathogenesis of Alzheimer's disease. This activity could potentially reduce the formation of neurotoxic fibrils, thereby protecting neuronal cells from degeneration .
  • Cell Viability Enhancement : In vitro studies have shown that this compound can enhance cell viability in astrocytes exposed to Aβ, suggesting a protective role against oxidative stress and inflammation induced by amyloid toxicity .

Synthesis and Characterization

The synthesis of this compound typically involves the protection of functional groups to facilitate subsequent reactions. The process often includes:

  • Blocking the amine group with a BOC protecting group.
  • Activation of carboxylic acid for coupling reactions using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HoBt (N-Hydroxybenzotriazole) to minimize by-products and improve yield .

Applications in Drug Development

Due to its biological activity, this compound is being explored for:

  • Alzheimer's Disease Treatment : As a candidate for developing drugs aimed at mitigating Aβ-related neurotoxicity.
  • Cognitive Enhancers : Investigating its potential as a multitarget drug that could improve cognitive function by modulating cholinergic pathways and reducing amyloidogenesis .

Study on Neuroprotective Effects

A study published in Molecules demonstrated that the compound could significantly reduce TNF-α levels and free radical production in astrocyte cultures treated with Aβ. The results indicated a moderate protective effect, highlighting its potential as a therapeutic agent against neuroinflammatory processes associated with Alzheimer's disease .

Comparative Studies

In vivo studies compared the efficacy of this compound with established treatments like galantamine. While some protective effects were observed, further research is necessary to evaluate its bioavailability and overall effectiveness in animal models .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

    Tert-butyl 4-(phenyl)-3-hydroxypiperidine-1-carboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate: Contains a chlorine atom instead of fluorine, which may alter its chemical properties.

    Tert-butyl 4-(4-methylphenyl)-3-hydroxypiperidine-1-carboxylate: Contains a methyl group instead of fluorine, affecting its steric and electronic properties.

Uniqueness: Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate, known for its unique chemical structure, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of a piperidine ring, a fluorophenyl group, and a tert-butyl ester, which contribute to its interaction with various biological targets.

  • Molecular Formula : C10H18FNO3
  • Molecular Weight : 219.26 g/mol
  • CAS Number : 955028-82-7
  • IUPAC Name : tert-butyl 4-fluoro-3-hydroxy-1-piperidinecarboxylate

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymatic pathways:

  • Anticancer Activity : Recent studies have indicated that piperidine derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. The compound has shown promise in inducing apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
  • Receptor Modulation : The presence of the fluorine atom and the hydroxypiperidine structure allows for effective binding to muscarinic acetylcholine receptors (M3R), which are implicated in cancer progression and metastasis. This interaction may enhance cell proliferation and resistance to apoptosis, highlighting its dual role as a therapeutic agent and a potential risk factor in cancer biology .
  • Inhibition of Key Enzymes : The compound's structure suggests potential inhibition of enzymes involved in inflammatory pathways, such as IKKb, which is crucial for NF-κB activation linked to chronic inflammation and tumor progression .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against FaDu cells (hypopharyngeal carcinoma) with an IC50 value lower than that of bleomycin, indicating its potential as an anticancer agent .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies indicated that modifications on the piperidine ring could enhance or diminish biological activity. Compounds with more saturated structures showed improved binding affinity to target proteins, suggesting that structural complexity may be beneficial for therapeutic efficacy .

Comparative Analysis

Compound NameCAS NumberMolecular WeightBiological Activity
This compound955028-82-7219.26 g/molAnticancer properties; receptor modulation
Bleomycin11056-06-71415.27 g/molChemotherapeutic agent; DNA damage
EF24 (Piperidinone derivative)Not specifiedNot specifiedAnticancer; IKKb inhibition

Properties

IUPAC Name

tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-9-8-13(14(19)10-18)11-4-6-12(17)7-5-11/h4-7,13-14,19H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCYIHBYSVDOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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